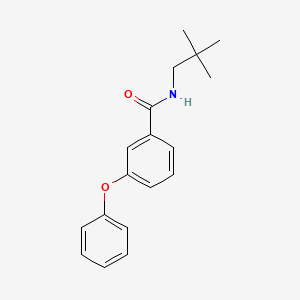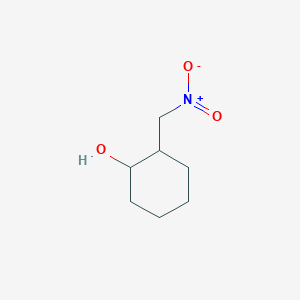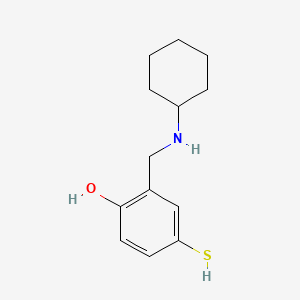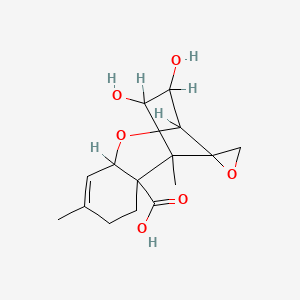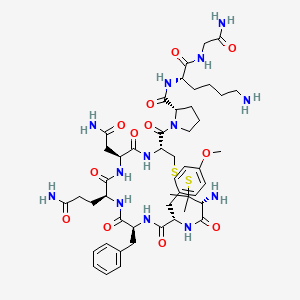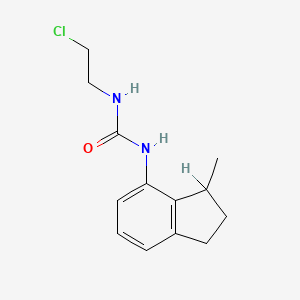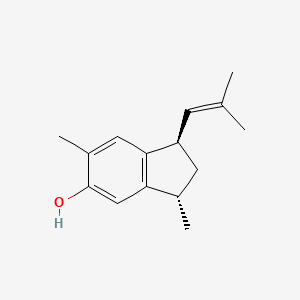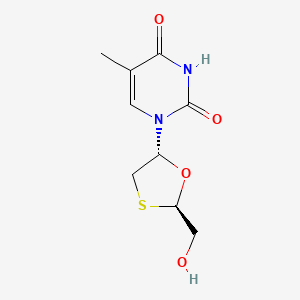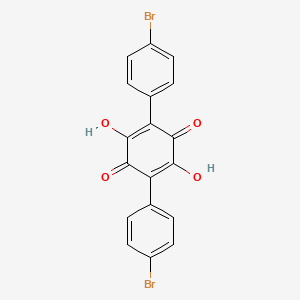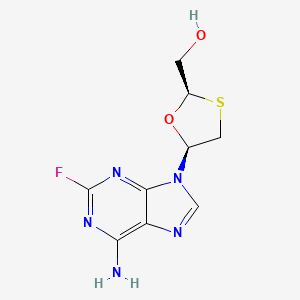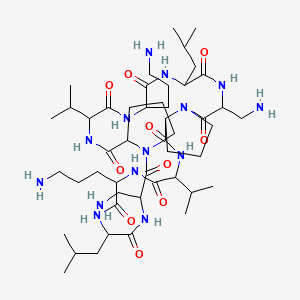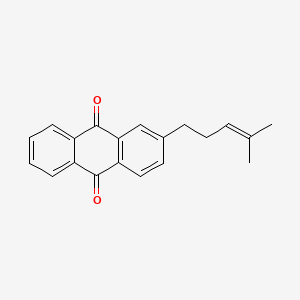
2-(4-Methyl-3-pentenyl)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-3-pentenyl)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an anthracene-9,10-dione core structure with a 4-methyl-3-pentenyl substituent at the 2-position. This compound has a molecular formula of C20H18O2 and a molecular weight of 290.36 g/mol .
準備方法
The synthesis of 2-(4-Methyl-3-pentenyl)anthraquinone typically involves a Diels-Alder reaction between naphtho-1,4-quinone and myrcene (7-methyl-3-methylene-1,6-octadiene). The resulting adduct, 2-(4-methyl-3-pentenyl)-1,4,11,12-tetrahydroanthraquinone, is then oxidized using an oxygen-containing gas in an organic solvent in the presence of a base. The oxidation step is carried out in a solvent mixture containing both a polar and a nonpolar organic solvent, along with a strong inorganic base and an organic base .
化学反応の分析
2-(4-Methyl-3-pentenyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form hydroanthraquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthraquinone core, leading to the formation of various substituted anthraquinones.
Common reagents used in these reactions include oxygen-containing gases for oxidation, hydrogen or hydride donors for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original anthraquinone structure .
科学的研究の応用
2-(4-Methyl-3-pentenyl)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
作用機序
The mechanism of action of 2-(4-Methyl-3-pentenyl)anthraquinone involves its interaction with various molecular targets and pathways. As an anthraquinone derivative, it can intercalate into DNA, inhibiting the replication and transcription processes. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells. Additionally, the compound may interact with enzymes and proteins involved in oxidative stress and inflammation, contributing to its anti-inflammatory effects .
類似化合物との比較
2-(4-Methyl-3-pentenyl)anthraquinone can be compared with other anthraquinone derivatives, such as:
- 1,4-Anthraquinone
- 1,2-Anthraquinone
- Anthracene-9,10-quinone
These compounds share the anthraquinone core structure but differ in their substituents and positions. The presence of the 4-methyl-3-pentenyl group in this compound makes it unique, potentially influencing its chemical reactivity and biological activity .
特性
CAS番号 |
71308-16-2 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
2-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-12H,5,7H2,1-2H3 |
InChIキー |
NQVBCGTZRWHVSY-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


